1-(2-Hydroxy-3-methylphenyl)-1-propanone
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Overview
Description
- It consists of a phenyl ring (C6H5) attached to a boronic acid group (B(OH)2) via an oxygen atom.
- The compound is also known by other names, including m-Methoxyphenylboronic acid , 3-Methoxybenzeneboronic acid , and m-Anisylboronic acid .
1-(2-Hydroxy-3-methylphenyl)-1-propanone: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, especially in the preparation of biaryl compounds.
Biology and Medicine: Investigated for its potential as an anti-inflammatory agent and as a ligand in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example:
- In BNCT, it acts as a boron carrier, selectively accumulating in tumor cells. Upon neutron irradiation, the boron nucleus captures a neutron, leading to localized nuclear reactions that damage cancer cells.
- As an anti-inflammatory agent, it may modulate pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7(2)10(8)12/h4-6,12H,3H2,1-2H3 |
InChI Key |
VJAWQHFZOOLASY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1O)C |
Origin of Product |
United States |
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